molecular formula C7H13F3N2O B2914584 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide CAS No. 1247717-47-0

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide

Cat. No.: B2914584
CAS No.: 1247717-47-0
M. Wt: 198.189
InChI Key: DGQQBGQWRRKSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide is an organic compound with the molecular formula C7H13F3N2O It is characterized by the presence of a trifluoroethyl group attached to an amino butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide typically involves the reaction of 3-methyl-2-butanone with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The purification of the compound is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its reactivity and ability to form stable complexes with target molecules. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride: A similar compound with a hydrochloride salt form.

    2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but differs in overall structure.

Uniqueness

This compound is unique due to its specific combination of a trifluoroethyl group and an amino butanamide structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

3-methyl-2-(2,2,2-trifluoroethylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O/c1-4(2)5(6(11)13)12-3-7(8,9)10/h4-5,12H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQQBGQWRRKSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.